3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride
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Overview
Description
3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It features a fused ring system combining imidazole and benzimidazole moieties, which are known for their significant roles in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by transition metals such as nickel . Another approach includes the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like iodine, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fused ring system allows it to fit into active sites of proteins, potentially inhibiting their function or altering their activity. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system and are known for their medicinal properties.
Benzimidazoles: Another class of heterocycles with significant biological activity.
Uniqueness
3-(4-Methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride stands out due to its specific substitution pattern and the presence of the sulfonyl group, which can enhance its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1,2-dihydroimidazo[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S.ClH/c1-12-6-8-13(9-7-12)22(20,21)19-11-10-18-15-5-3-2-4-14(15)17-16(18)19;/h2-9H,10-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXQXOBSMVUGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C2=NC4=CC=CC=C43.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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